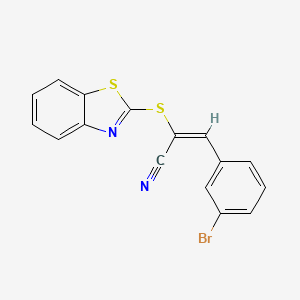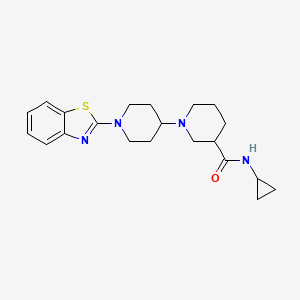![molecular formula C15H21NO2 B5265721 3,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5265721.png)
3,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, also known as TFEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFEA is a synthetic compound that is primarily used as a research tool to investigate the mechanisms of action of various biological processes. In
作用機序
The mechanism of action of 3,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that is involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. Additionally, this compound has been shown to have anti-oxidant properties, which may help to protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of 3,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide is its versatility as a research tool. It can be used to investigate a wide range of biological processes and has been shown to have a wide range of biological activities. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective research tool.
One of the main limitations of this compound is its potential toxicity. While this compound has been shown to have anti-tumor properties, it can also be toxic to normal cells at high concentrations. Additionally, this compound has not been extensively studied in vivo, so its potential side effects and toxicity in living organisms are not well understood.
将来の方向性
There are several potential future directions for research on 3,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity. Finally, this compound could be used as a research tool to investigate the role of various enzymes and proteins in biological processes.
合成法
The synthesis of 3,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide involves a multi-step process that starts with the reaction of 3,4-dimethylbenzoyl chloride with 1,2,3,4-tetrahydro-2-furanmethanol. The resulting product is then treated with ammonia to form this compound. The final product is purified through a series of recrystallization and chromatography steps to obtain a high purity this compound.
科学的研究の応用
3,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been used as a research tool to investigate the mechanisms of action of various biological processes, such as cell signaling, gene expression, and protein synthesis.
特性
IUPAC Name |
3,4-dimethyl-N-[1-(oxolan-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10-6-7-13(9-11(10)2)15(17)16-12(3)14-5-4-8-18-14/h6-7,9,12,14H,4-5,8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPBKIILYPSVTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)C2CCCO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5265645.png)
![3-biphenyl-4-yl-5-(1,4-dioxan-2-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5265653.png)


![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5265675.png)
![4-(4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5265685.png)
![N'-[3-(allyloxy)benzylidene]-6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5265692.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-4-phenylpiperidine](/img/structure/B5265698.png)
![2-{3-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]phenoxy}acetamide](/img/structure/B5265707.png)

![2-[9-hydroxy-7-(2-methylphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-6-methylnicotinonitrile](/img/structure/B5265715.png)
![N-cyclopentyl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5265724.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B5265725.png)

